1-Phenyl-1-propyne (CAS: 673-32-5) is an asymmetrical internal aromatic alkyne utilized extensively as a rigid, regioselective building block in advanced chemical synthesis and materials science. Unlike terminal alkynes, its internal triple bond lacks an acidic C-H proton, which suppresses unwanted polymerization and competitive side reactions during transition-metal catalysis. Procurement professionals and synthetic chemists prioritize this specific compound when designing trisubstituted alkenes, Z-vinylsilanes, and complex carbocycles, as its methyl-phenyl asymmetry provides precise regiochemical control that symmetrical analogs like diphenylacetylene cannot offer.
Substituting 1-phenyl-1-propyne with common analogs like phenylacetylene or diphenylacetylene fundamentally alters reaction trajectories and process yields. Phenylacetylene, a terminal alkyne, is highly reactive at the C-H bond, leading to competitive 1,1-addition in hydrosilylation and rapid, unintended reduction during transfer hydrogenation workflows[1]. Conversely, diphenylacetylene is perfectly symmetrical; while it acts as an internal alkyne, it cannot generate the differentiated regioisomers required in targeted hydroboration or hydroarylation syntheses. Furthermore, the increased steric bulk of diphenylacetylene drastically slows down diamination and cross-metathesis kinetics compared to the methyl-substituted 1-phenyl-1-propyne, making generic substitution a primary cause of synthetic failure in complex asymmetric workflows[2].
When subjected to Pd-NHC-catalyzed transfer hydrogenation using formic acid/triethylamine, terminal and internal alkynes exhibit drastically different reaction kinetics. Phenylacetylene undergoes rapid reduction with a turnover frequency (TOF) of 26 h⁻¹, reaching 40% conversion within 30 minutes. In direct competition, 1-phenyl-1-propyne remains nearly inert, exhibiting a TOF of only 0.5 h⁻¹. This kinetic disparity allows 1-phenyl-1-propyne to survive intact during the selective reduction of terminal alkynes in complex mixtures [1].
| Evidence Dimension | Turnover frequency (TOF) in transfer hydrogenation |
| Target Compound Data | TOF = 0.5 h⁻¹ (remains largely intact) |
| Comparator Or Baseline | Phenylacetylene (TOF = 26 h⁻¹) |
| Quantified Difference | 52-fold difference in reaction rate |
| Conditions | Pd-NHC catalyst (1.6 mM), HCO2H/NEt3, 160 mM alkyne concentration |
Enables buyers to utilize 1-phenyl-1-propyne as a stable structural motif or orthogonal functional group during the catalytic reduction of more reactive terminal alkynes in multi-step syntheses.
Terminal alkynes like phenylacetylene are prone to competitive 1,1-dihydrosilylation and carboboration side reactions when utilizing the Lewis acid catalyst B(C6F5)3, yielding only 31% of the desired Z-vinylsilane at room temperature. In contrast, the internal alkyne 1-phenyl-1-propyne avoids these entropy-disfavored pathways, efficiently undergoing monohydrosilylation to produce the corresponding Z-vinylsilane in 89% yield at room temperature with an exceptionally low catalyst loading of 0.25 mol% [1].
| Evidence Dimension | Z-vinylsilane yield and catalyst requirement at room temperature |
| Target Compound Data | 89% yield (0.25 mol% catalyst) |
| Comparator Or Baseline | Phenylacetylene (31% yield, 5 mol% catalyst) |
| Quantified Difference | 58% higher yield with 20x lower catalyst loading |
| Conditions | B(C6F5)3 catalyzed hydrosilylation with EtMe2SiH at room temperature |
Reduces catalyst costs and eliminates the need for cryogenic (-40 °C) cooling during the scale-up of Z-vinylsilane precursors.
While terminal alkynes such as phenylacetylene readily undergo ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to form 1,5-disubstituted triazoles, internal alkynes exhibit profound steric inhibition. In reactions with sterically hindered 2,2-diaryl-2-azidoamines, 1-phenyl-1-propyne was found to be totally inactive (0% conversion), whereas phenylacetylene achieved complete conversion. This absolute lack of reactivity makes 1-phenyl-1-propyne a strong candidate for orthogonal click-chemistry strategies where terminal alkynes must be selectively reacted without cross-coupling internal alkyne motifs [1].
| Evidence Dimension | Conversion rate in RuAAC |
| Target Compound Data | 0% conversion (totally inactive) |
| Comparator Or Baseline | Phenylacetylene (Complete conversion / active) |
| Quantified Difference | Absolute reactivity switch (active vs. inert) |
| Conditions | 1 mol% Ru catalyst, 150 °C in DMF with sterically hindered azides |
Provides a non-reactive internal alkyne placeholder for complex molecular assemblies requiring orthogonal click-chemistry steps.
The semi-hydrogenation of internal alkynes to alkenes often suffers from over-reduction to alkanes. However, when using a Pd1Ag3/Al2O3 single-atom alloy (SAA) catalyst, 1-phenyl-1-propyne demonstrates highly quantitative alkene selectivity (95–97%). Crucially, this selectivity remains almost constant across a broad conversion range (from 5% up to 95–98%), indicating that direct alkyne-to-alkane over-reduction is negligible. This robust selectivity profile makes 1-phenyl-1-propyne a highly predictable precursor for synthesizing substituted styrenes compared to alkynes that suffer from rapid over-reduction [1].
| Evidence Dimension | Alkene selectivity during hydrogenation |
| Target Compound Data | 95–97% selectivity maintained up to 98% conversion |
| Comparator Or Baseline | Standard Pd/Al2O3 catalysts (rapid over-reduction at high conversion) |
| Quantified Difference | Near-zero direct alkane formation over the entire conversion range |
| Conditions | Liquid-phase hydrogenation over Pd1Ag3/Al2O3 SAA catalyst at 5 bar H2 |
Ensures high-purity alkene yields without the need for precise reaction quenching, simplifying industrial hydrogenation workflows.
Due to its complete inertness in ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), 1-phenyl-1-propyne serves as an effective placeholder for internal alkyne motifs in complex molecules where terminal alkynes must be selectively reacted without cross-coupling [1].
The compound's ability to undergo monohydrosilylation at room temperature with ultra-low catalyst loading (0.25 mol%) makes it highly cost-effective for bulk synthesis of stable organosilicon building blocks, avoiding the cryogenic conditions required by terminal alkynes [2].
In complex mixtures requiring the reduction of terminal alkynes or other sensitive functional groups, 1-phenyl-1-propyne acts as a stable, non-reducible motif under Pd-NHC transfer hydrogenation conditions, streamlining multi-step synthetic workflows [3].
When utilizing single-atom alloy catalysts, 1-phenyl-1-propyne maintains 95-97% alkene selectivity even at near-complete conversion, making it a highly reliable precursor for industrial substituted styrene production without the risk of over-reduction to alkanes [4].
Irritant